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Compound of Interest

Compound Name: (R)-M8891

Cat. No.: B8175979

Methionine aminopeptidases are enzymes responsible for cleaving the N-terminal methionine
from nascent proteins, a crucial step in protein maturation.[4][5] MetAP2, in particular, is a key
target in cancer therapy due to its essential role in endothelial cell growth and proliferation
during tumor angiogenesis.[4][6][7] Inhibition of MetAP2 can disrupt these processes, leading
to the suppression of tumor growth. M8891 was developed as a potent and selective inhibitor
of MetAP2, showing promise in preclinical cancer models.[2][3][4]

Comparative Efficacy Data

A pivotal study directly compared the biochemical and cellular activities of M8891 and its (R)-
enantiomer, MSC2492281. The data reveals a significant disparity in their inhibitory potential,
with M8891 being substantially more potent.

Biochemical and Cellular Activity
Cell-Based Assay
Compound Target IC50 (nmollL) (HUVEC
Proliferation) IC50

M8891 Human MetAP2 52 20 nM[8]
Murine MetAP2 32
Human MetAP1 >10,000[5][8][9]
~7,800 (approx. 150- Not explicitly stated,
(R)-M8891 ( pp' PACTY
Human MetAP2 fold less active than but expected to be
(MSC2492281) o _
M8891)[4] significantly higher
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HUVEC: Human Umbilical Vein Endothelial Cells

The stereochemical configuration at the cyclized tartronic acid core is essential for the potent
activity of M8891. The (R)-enantiomer shows a dramatic drop in activity, highlighting the
specific molecular interactions required for effective MetAP2 inhibition.[4]

In Vivo Efficacy of M8891

While direct head-to-head in vivo efficacy studies comparing M8891 and its (R)-enantiomer are
not detailed in the available literature, extensive in vivo data for the active compound, M8891,
demonstrates its anti-tumor and anti-angiogenic properties.

M8891 Dosing
Regimen

Animal Model Tumor Type Outcome

10, 25, 50 mg/kg twice
daily (6 hours apart)

CD-1 Nude Mice

Caki-1 Renal Cell

Carcinoma Xenograft

or 20, 50, 100 mg/kg

once daily on

Robust tumor growth
inhibition[1]

weekends
Significant reduction
Transgenic VEGFR2- Matrigel Plug - in reporter signal,
] ) Not specified ]
luc Mouse Angiogenesis Assay comparable to anti-

muVEGF antibody

Patient-Derived
Xenograft (PDX)

Renal Cell Carcinoma

In combination with

sunitinib

Strong and durable

antitumor activity[5][9]

Given the approximately 150-fold lower in vitro activity of (R)-M8891, it is highly improbable that
it would exhibit significant in vivo efficacy at comparable and well-tolerated doses to M8891.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of M8891 and a typical experimental
workflow for evaluating its in vivo efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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